molecular formula C20H26N10O3 B12746855 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- CAS No. 149246-41-3

1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)-

Cat. No.: B12746855
CAS No.: 149246-41-3
M. Wt: 454.5 g/mol
InChI Key: UHPNDZGXGKKNEQ-UHFFFAOYSA-N
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Description

1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- is a complex organic compound known for its unique structure and properties. This compound features a 15-membered ring containing three oxygen atoms and two nitrogen atoms, making it a versatile ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst to form the macrocyclic ring .

Industrial Production Methods

Industrial production of this compound often employs batch or continuous flow processes, ensuring high purity and yield. The reaction conditions are optimized to maintain the integrity of the macrocyclic structure while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the macrocyclic ring .

Mechanism of Action

The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-di(1H-purin-6-yl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability makes it a valuable ligand in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

149246-41-3

Molecular Formula

C20H26N10O3

Molecular Weight

454.5 g/mol

IUPAC Name

7,13-bis(7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C20H26N10O3/c1-5-31-6-2-30(20-16-18(24-12-22-16)26-14-28-20)4-8-33-10-9-32-7-3-29(1)19-15-17(23-11-21-15)25-13-27-19/h11-14H,1-10H2,(H,21,23,25,27)(H,22,24,26,28)

InChI Key

UHPNDZGXGKKNEQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCOCCN1C2=NC=NC3=C2NC=N3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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